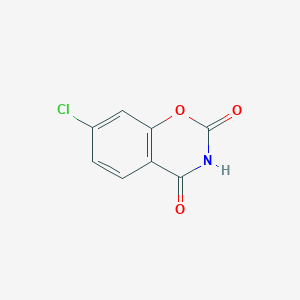

7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione

Description

Contextualizing Benzoxazine (B1645224) Chemistry within Heterocyclic Compound Research

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, form the largest class of organic compounds and are integral to the development of pharmaceuticals and functional materials. ikm.org.my Within this vast domain, benzoxazines represent a noteworthy group of bicyclic heterocyclic compounds, characterized by a benzene (B151609) ring fused to an oxazine (B8389632) ring. wikipedia.org The arrangement of the nitrogen and oxygen atoms within the six-membered oxazine ring gives rise to various isomers, with 1,3-benzoxazines being a commonly studied class. ikm.org.my

Benzoxazine chemistry is a dynamic area of research due to the versatile properties and applications of these compounds. They are recognized as "privileged scaffolds" in medicinal chemistry, meaning their molecular structure is frequently found in biologically active compounds. nih.gov Derivatives of benzoxazine have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-cancer, anti-inflammatory, and antioxidant properties. nih.gov Beyond medicine, benzoxazines are crucial monomers for the synthesis of high-performance polybenzoxazine resins, which are thermosetting polymers known for their excellent thermal stability, mechanical strength, and low water absorption. rsc.orgnih.gov

The synthesis of 1,3-benzoxazines is often achieved through a Mannich reaction, which involves the condensation of a phenol, a primary amine, and formaldehyde. ikm.org.myresearchgate.net This synthetic accessibility allows for considerable structural diversity, enabling researchers to tailor the properties of benzoxazine derivatives for specific applications. rsc.org

Significance of the 1,3-Benzoxazine-2,4-dione Scaffold in Organic Synthesis and Mechanistic Studies

The 1,3-benzoxazine-2,4-dione scaffold, which forms the core of 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione, is a particularly important structure in organic chemistry. This scaffold is essentially a cyclic anhydride (B1165640) fused with an aromatic system, imparting unique reactivity and structural features.

In organic synthesis, these compounds are valuable intermediates. Research has demonstrated efficient, two-step synthetic routes to 1H-benzo[d] ikm.org.mywikipedia.orgoxazine-2,4-diones starting from readily available 2-aminobenzoic acids. rsc.orgresearchgate.net These methods utilize various carbonyl sources and cyclization promoters like thionyl chloride to form the dione (B5365651) structure. rsc.orgresearchgate.net Another synthetic approach involves the reaction of 2-hydroxybenzonitriles with isocyanates. researchgate.net The reactivity of the dione scaffold makes it a useful building block for constructing more complex heterocyclic systems. researchgate.net

From a mechanistic and application-oriented standpoint, the 1,3-benzoxazine-2,4-dione scaffold has been a template for designing biologically active molecules. For instance, a series of 3-benzyl-1,3-benzoxazine-2,4-diones were designed and synthesized as allosteric inhibitors of mitogen-activated kinase kinase (MEK), demonstrating potential as antiviral agents against Enterovirus 71 (EV71). nih.gov In these studies, the dione scaffold serves as a rigid core to which various functional groups can be attached to optimize binding and biological activity. nih.gov Furthermore, the ring-opening polymerization (ROP) of benzoxazine monomers to form polybenzoxazines is a subject of extensive mechanistic study. researchgate.net While much of this research focuses on simpler benzoxazines, the electronic and steric properties of the dione scaffold can influence the polymerization behavior, offering a route to novel polymer structures and properties.

Overview of Current Academic Research Trajectories for Halogenated Benzoxazine Derivatives

The introduction of halogen atoms, such as chlorine, into the benzoxazine structure is a key strategy in modern chemical research, particularly in the field of materials science. The presence of halogens can significantly alter the physical, chemical, and biological properties of the molecule.

A primary research trajectory for halogenated benzoxazine derivatives is the development of advanced polymers with enhanced properties. Specifically, incorporating chlorine atoms into the monomer structure is pursued to improve the fire and heat resistance of the resulting polybenzoxazines. nih.gov Research on benzoxazine monomers derived from 3,3′-dichloro-4,4′-diaminodiphenylmethane has shown that while these chlorine-containing polymers may require more stringent curing conditions, they exhibit better fire resistance compared to their non-halogenated counterparts. nih.govmdpi.com This makes them attractive for applications in aerospace, electronics, and construction where flame retardancy is critical. nih.gov

The synthesis of halogenated benzoxazines is an active area of investigation, with researchers exploring various reaction conditions and starting materials to optimize yields and purity. nih.gov The table below summarizes key findings from a comparative synthesis.

| Property | Synthesis in Toluene | Synthesis in Toluene/Isopropanol Mixture |

| Product | Benzoxazine based on 3,3′-dichloro-4,4′-diaminodiphenylmethane | Benzoxazine based on 3,3′-dichloro-4,4′-diaminodiphenylmethane |

| Yield | High (up to 90-95%) | High (up to 90-95%), considered optimal conditions |

| Byproducts | Fewer branched triazine structures | Some formation of insoluble branched triazine structures |

| Polymer Property | Improved fire resistance | Improved fire resistance |

| Data derived from research on benzoxazine monomers based on 3,3′-dichloro-4,4′-diaminodiphenylmethane. nih.gov |

Beyond polymers, halogenated heterocycles are of continuous interest in medicinal chemistry. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making them a common feature in drug candidates. While specific research on the biological activity of this compound is not widely published, the broader trends suggest that halogenated benzoxazine-diones could be explored for various therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,3-benzoxazine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO3/c9-4-1-2-5-6(3-4)13-8(12)10-7(5)11/h1-3H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWJQOMPJKFLKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272183 | |

| Record name | 7-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31544-40-8 | |

| Record name | 7-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31544-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 7 Chloro 3,4 Dihydro 2h 1,3 Benzoxazine 2,4 Dione

Ring-Opening and Ring-Closure Dynamics

The 1,3-benzoxazine-2,4-dione ring system can undergo ring-opening reactions under various conditions, a characteristic shared with the broader class of benzoxazines. The dynamics of the oxazine (B8389632) ring are central to its reactivity, particularly in polymerization processes. The ring-opening polymerization (ROP) of 1,3-benzoxazines is a well-documented process that typically proceeds via a cationic mechanism, often initiated by heat or catalysts. This process involves the cleavage of the C-O bond of the oxazine ring.

While much of the available research focuses on polymerization, the fundamental ring-opening and ring-closure dynamics are crucial for understanding its reactivity with other nucleophiles and electrophiles. For instance, the ring can be opened by strong nucleophiles, leading to the formation of 2-hydroxy-4-chlorobenzamide derivatives. The reverse reaction, ring-closure, is a key step in the synthesis of the benzoxazine-2,4-dione ring system itself, often proceeding from derivatives of salicylic acid.

Hydrolytic Stability and Kinetic Studies of 1,3-Benzoxazine-2,4-diones

The hydrolytic stability of 1,3-benzoxazine-2,4-diones is a critical parameter, particularly in aqueous environments. The dione (B5365651) structure contains two ester-like linkages (a carbamate and a cyclic acylal) that are susceptible to hydrolysis. Kinetic studies on related heterocyclic compounds provide insights into the potential hydrolytic pathways of 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione.

For instance, a study on the hydrolysis of the analogous 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide revealed that the rate of hydrolysis is pH-dependent. Similarly, the hydrolysis of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), another related benzoxazine (B1645224) derivative, was found to follow first-order kinetics and was influenced by pH and temperature.

For this compound, hydrolysis in aqueous media is expected to proceed via nucleophilic attack of water or hydroxide ions on the carbonyl carbons, leading to ring opening and the formation of 2-hydroxy-4-chlorobenzoic acid and ammonia (or their respective conjugate bases/acids depending on the pH). The electron-withdrawing chloro group at the 7-position would likely enhance the electrophilicity of the carbonyl carbons, potentially increasing the rate of hydrolysis compared to the unsubstituted analogue.

Table 1: Postulated Hydrolysis Products of this compound

| Reactant | Conditions | Major Products |

| This compound | Acidic or Basic Aqueous Solution | 2-hydroxy-4-chlorobenzoic acid, Ammonia/Ammonium |

Isomerization Pathways (e.g., 1,3- to 3,1-benzoxazine isomers)

Isomerization between different benzoxazine frameworks represents another facet of the reactivity of this class of compounds. Specifically, the potential for rearrangement of the 1,3-benzoxazine-2,4-dione skeleton to a 3,1-benzoxazine-2,4-dione isomer is a theoretically plausible transformation. This would involve a significant rearrangement of the heterocyclic ring, likely proceeding through a ring-opened intermediate.

Reactivity of the Dione Functionality in Chemical Transformations

The dione functionality, comprising two carbonyl groups at positions 2 and 4, is a key locus of reactivity in this compound. These carbonyl groups are susceptible to attack by a variety of nucleophiles.

Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, would be expected to attack one or both carbonyl carbons. The selectivity of the attack (i.e., at C2 or C4) would be influenced by both steric and electronic factors. The C4 carbonyl, being part of a cyclic imide-like structure, may exhibit different reactivity compared to the C2 carbonyl, which is part of a cyclic carbonate-like structure.

Furthermore, the active methylene (B1212753) group in some related dione-containing heterocycles can participate in condensation reactions. However, in the case of this compound, the nitrogen atom is unsubstituted, and therefore lacks an adjacent methylene group for such reactivity.

Transformations Involving the Chloro Substituent and its Effect on Reactivity

Aryl chlorides are known to participate in a variety of cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are commonly employed for the functionalization of aryl halides. In principle, the 7-chloro position of this compound could be a handle for introducing a wide range of substituents, provided the reaction conditions are compatible with the benzoxazine-2,4-dione core. The success of such transformations would depend on the relative reactivity of the C-Cl bond versus the lability of the heterocyclic ring under the specific catalytic conditions.

The presence of the chloro group also directs the regioselectivity of further electrophilic aromatic substitution reactions, should the ring be sufficiently activated for such transformations. However, the presence of the deactivating dione functionality makes such reactions challenging.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1,3 Benzoxazine 2,4 Diones

Influence of Halogenation on Molecular Interactions

The introduction of halogen atoms, such as chlorine, into the benzoxazine (B1645224) scaffold can significantly alter the compound's physicochemical properties and its interactions with biological targets. Halogenation, particularly at the C7 position of the benzene (B151609) ring, can modulate lipophilicity, electron distribution, and the potential for halogen bonding. These changes can enhance binding affinity and membrane permeability.

Impact of N-Substituents on Receptor Binding or Enzyme Inhibition (In Vitro/In Silico)

Modifications at the N3-position of the 1,3-benzoxazine-2,4-dione ring are a critical strategy for tuning the biological activity of these compounds. The nature of the substituent on the nitrogen atom can profoundly affect receptor binding affinity and enzyme inhibition by influencing steric hindrance, electronic properties, and the potential for additional intermolecular interactions.

For instance, studies on various 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown that substitutions on the heterocyclic ring lead to improved antiproliferative activity against cancer cell lines like MCF-7 (breast cancer) and HCT-116 (colon cancer). nih.gov In one study, specific N-substituted derivatives, compounds 2b and 4b , exhibited potent cytotoxic activity with IC50 values in the low micromolar range. nih.gov Molecular docking simulations for these compounds revealed consistent binding modes within the active sites of HER2 and JNK1 kinases, where they formed significant interactions with catalytically important residues. nih.gov

Another study focused on 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, where the nitrogen was part of the ring but substituted at the N4 position. mdpi.com Structure-activity relationship (SAR) analysis indicated that an electron-donating methoxy (B1213986) group at the C7-position of the benzoxazine ring improved biological activity compared to an unsubstituted version. mdpi.com Furthermore, the addition of a para-amino group on the N4-aryl substituent significantly enhanced potency against a panel of cancer cell lines. mdpi.com

The table below summarizes the inhibitory concentrations of selected N-substituted benzoxazine derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) |

| 2b | MCF-7 | 2.27 |

| 2b | HCT-116 | 4.44 |

| 4b | MCF-7 | 3.26 |

| 4b | HCT-116 | 7.63 |

| 14f (4-aryl) | PC-3 | 7.84 |

| 14f (4-aryl) | MDA-MB-231 | 10.3 |

| 14f (4-aryl) | MIA PaCa-2 | 11.2 |

| 14f (4-aryl) | U-87 MG | 16.2 |

Data sourced from multiple studies on substituted benzoxazine derivatives. nih.govmdpi.com

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of the 1,3-benzoxazine-2,4-dione scaffold is a crucial determinant of its ability to bind to a biological target. The heterocyclic ring is not planar and can adopt different conformations, such as envelope or screw-boat forms, which dictate the spatial orientation of its substituents.

Crystallographic studies of related compounds, such as 4-Benzyl-7-chloro-2H-1,4-benzoxazin-3(4H)-one, provide insight into the conformational preferences of the benzoxazine core. nih.gov In this specific crystal structure, the six-membered heterocyclic ring was found to adopt an envelope conformation, with the oxygen atom displaced from the mean plane formed by the other five atoms. nih.gov The two benzene rings in this molecule were observed to be nearly perpendicular to each other. nih.gov Such distinct spatial arrangements are fundamental for molecular recognition, as the shape of the molecule must be complementary to the topology of the receptor's binding site to achieve high-affinity binding. Studies on other benzoxazine derivatives have also highlighted the importance of biased chair-chair conformations for biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models provide valuable insights into the physicochemical properties that govern the activity of a compound class, aiding in the design of more potent molecules.

QSAR studies have been successfully applied to benzoxazinone (B8607429) and related structures to understand their mechanisms of action. For example, 2D- and 3D-QSAR models were developed for a series of benzopyrano[3,4b] researchgate.netnih.govoxazines that act as inhibitors of P-glycoprotein, a transporter associated with multidrug resistance in cancer. nih.gov The 2D-QSAR results indicated a linear correlation between the van der Waals surface area of hydrophobic atoms and the inhibitory activity. nih.gov The 3D-QSAR (GRIND) models further identified key pharmacophoric features, including one hydrogen-bond donor, two hydrogen-bond acceptors, and two hydrophobic groups, and the crucial distances between them for effective inhibition. nih.gov

In another study, QSAR models were generated to predict the ecotoxicological effects of benzoxazinone allelochemicals and their transformation products on Daphnia magna. nih.gov These models demonstrated good internal predictive ability and were used to estimate the toxicity of the natural compounds. nih.gov Such models are instrumental in understanding how structural modifications, like the introduction of a chloro group at the 7-position, might influence the compound's activity profile by altering key molecular descriptors.

Scaffold Hopping and Bioisosteric Replacements in Benzoxazine Research

Scaffold hopping and bioisosteric replacement are important strategies in medicinal chemistry for discovering novel chemotypes and optimizing lead compounds. nih.govnih.gov Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold, which can lead to new intellectual property and improved ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov Bioisosterism involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, with the goal of retaining or enhancing biological activity. nih.gov

In the context of benzoxazine research, these principles can be applied to explore new chemical space. For example, the 1,3-benzoxazine-2,4-dione core could be replaced by other heterocyclic systems that maintain a similar spatial arrangement of key functional groups. Computational methods that analyze protein binding sites can identify ligand fragments that overlap in similar binding environments, suggesting they can be considered for bioisosteric replacement. researchgate.netscispace.com This approach allows for the rational design of new molecules where, for instance, the benzoxazine scaffold is swapped for a different ring system that might offer advantages in synthesis, stability, or selectivity. researchgate.net

Computational and Theoretical Chemistry Investigations of 7 Chloro 3,4 Dihydro 2h 1,3 Benzoxazine 2,4 Dione

Electronic Structure Calculations (e.g., DFT Studies)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. These calculations can predict various properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors.

Despite the utility of DFT in chemical research, no specific studies detailing the electronic structure calculations for 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione have been identified in the reviewed literature. Such a study would provide valuable insights into the molecule's reactivity, stability, and spectroscopic properties.

Table 1: Electronic Properties of this compound (Theoretical)

| Property | Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

| Dipole Moment | Data Not Available |

| Electron Affinity | Data Not Available |

| Ionization Potential | Data Not Available |

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. These simulations can reveal information about the conformational flexibility, stability of different poses, and interactions with solvent molecules.

A review of available research did not yield any studies that have employed molecular dynamics simulations to specifically investigate the conformational behavior of this compound. Such simulations would be instrumental in understanding how the molecule behaves in a biological environment, for instance, near a protein's active site.

Table 2: Conformational Analysis of this compound

| Parameter | Finding |

| Predominant Conformation in Water | Data Not Available |

| Key Dihedral Angle Fluctuations | Data Not Available |

| Root Mean Square Deviation (RMSD) | Data Not Available |

| Radius of Gyration | Data Not Available |

Molecular Docking and Ligand-Target Interaction Prediction (In Silico)

Molecular docking is an in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. While molecular docking studies have been performed on various benzoxazine (B1645224) derivatives to explore their potential as antimicrobial or anticancer agents, no specific docking studies for this compound have been reported. researchgate.netrdd.edu.iq Such investigations would be crucial for identifying potential biological targets and understanding its mechanism of action.

Table 3: Predicted Binding Affinities from Molecular Docking (Hypothetical Targets)

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues |

| Not Studied | Data Not Available | Data Not Available |

| Not Studied | Data Not Available | Data Not Available |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools to elucidate reaction mechanisms, calculate transition state energies, and predict reaction kinetics. These studies can complement experimental findings and provide a deeper understanding of how a molecule is formed.

There are no specific computational studies in the reviewed literature that elucidate the reaction mechanism for the synthesis of this compound. General synthetic routes for 1,3-benzoxazine-2,4(3H)-diones are known, such as the reaction of salicylate (B1505791) esters with isocyanates, but a detailed computational analysis for this specific chloro-substituted derivative is not available. researchgate.net

Table 4: Computational Reaction Mechanism Data

| Reaction Step | Activation Energy (kJ/mol) | Transition State Geometry |

| Data Not Available | Data Not Available | Data Not Available |

Pharmacophore Modeling and Virtual Screening Methodologies (In Silico)

Pharmacophore modeling and virtual screening are essential tools in modern drug discovery. A pharmacophore model defines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. This model can then be used to screen large databases of compounds to identify potential new active molecules.

No pharmacophore models have been developed based on this compound, nor has it been the subject of published virtual screening campaigns. These methodologies would be a logical next step in exploring the potential therapeutic applications of this compound.

Applications in Chemical Synthesis and Advanced Materials Science

Role as Versatile Intermediates for Complex Heterocyclic Architectures

7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione belongs to the isatoic anhydride (B1165640) class of compounds, which are well-established as versatile building blocks for synthesizing a wide array of nitrogen-containing heterocyclic structures. acs.orgosi.lv These derivatives are of high interest in medicinal chemistry and materials science. The anhydride ring is susceptible to nucleophilic attack, leading to a ring-opening reaction that can be followed by cyclization to form new heterocyclic systems. wikipedia.org

The primary reactions and applications as an intermediate include:

Synthesis of Quinazolinones: Isatoic anhydrides react with amines to form various quinazolinone derivatives, which are core scaffolds in many pharmaceutical agents. wikipedia.orgnih.gov The 7-chloro substituent is retained in the final structure, providing a handle for modulating the biological activity and physicochemical properties of the target molecule.

Formation of Anthranilamides: Reaction with amines can also yield N-substituted anthranilamides, which are themselves important intermediates for more complex molecules, including benzodiazepines. acs.orgnih.gov

Reaction with Alcohols: In the presence of alcohols, the anhydride ring opens to form anthranilate esters, releasing carbon dioxide in the process. wikipedia.org These esters are valuable in the synthesis of dyes and pharmaceuticals. anshulchemicals.com

Condensation with Active Methylene (B1212753) Compounds: Carbanions and active methylene compounds can react with isatoic anhydrides to produce hydroxyquinolinone derivatives, further expanding the range of accessible heterocyclic systems. wikipedia.org

The versatility of 7-chloroisatoic anhydride allows for the creation of diverse molecular libraries, which is a crucial strategy in the discovery of new bioactive compounds. nih.govnih.gov

| Reactant Type | Resulting Heterocyclic Core | Significance |

|---|---|---|

| Primary Amines | Quinazolinones, Quinazolinediones | Pharmaceuticals, Bioactive Molecules wikipedia.orgnih.gov |

| Ammonia / Amines | Anthranilamides | Intermediates for Benzodiazepines acs.org |

| Alcohols | Anthranilate Esters | Precursors for Dyes and Pharmaceuticals wikipedia.organshulchemicals.com |

| Active Methylene Compounds | Hydroxyquinolinones | Diverse Heterocyclic Systems wikipedia.org |

Polymerization Behavior and Application in Thermosetting Resins

Benzoxazine (B1645224) derivatives are precursors to polybenzoxazines, a class of high-performance thermosetting phenolic resins. nih.govwikipedia.org These polymers are formed through a thermally activated ring-opening polymerization (ROP) of the oxazine (B8389632) ring, a process that occurs without the release of volatile by-products, leading to near-zero shrinkage upon curing. wikipedia.orgmdpi.com

The presence of a chlorine atom on the benzoxazine ring, as in this compound, significantly influences the polymerization process and the final properties of the thermoset. Research on chlorinated benzoxazine monomers has shown that they generally require more severe curing conditions, such as higher temperatures, to achieve complete polymerization compared to their non-chlorinated counterparts. mdpi.com However, the resulting polybenzoxazines exhibit several enhanced properties.

Key Properties of Chlorinated Polybenzoxazines:

Enhanced Fire Resistance: The incorporation of chlorine atoms into the polymer backbone improves the flame retardancy of the material. mdpi.com

High Thermal Stability: Polybenzoxazines are known for their excellent thermal stability, and chlorinated versions maintain or enhance this characteristic. mdpi.comresearchgate.net

High Glass Transition Temperature (Tg): The cured resins exhibit high glass transition temperatures, making them suitable for high-temperature applications. rsc.org

Excellent Mechanical Properties: These thermosets demonstrate high mechanical strength and dimensional stability. mdpi.com

The polymerization typically involves heating the monomer to temperatures between 160 and 220 °C. nih.gov A study on benzoxazines derived from 3,3′-dichloro-4,4′-diaminodiphenylmethane involved a curing schedule of 2 hours at 180 °C, 4 hours at 200 °C, and 2 hours at 220 °C. mdpi.com

| Property | Typical Polybenzoxazine | Chlorine-Containing Polybenzoxazine | Reference |

|---|---|---|---|

| Curing Temperature | Standard | Higher / More Severe Conditions | mdpi.com |

| Fire Resistance | Good | Excellent | mdpi.com |

| Glass Transition Temp (Tg) | High (140 - 250 °C or higher) | Very High (up to 353 °C reported for some systems) | wikipedia.orgrsc.org |

| Curing Shrinkage | Near-Zero | Near-Zero | wikipedia.orgmdpi.com |

Utilization in Adhesive Formulations

The exceptional properties of polybenzoxazine thermosets make them highly suitable for use in high-performance adhesive formulations. wikipedia.orgrsc.orgresearchgate.net Their application as adhesives is driven by characteristics that are superior to many traditional resins like epoxies and phenolics.

Key advantages of polybenzoxazine-based adhesives include:

Strong Adhesion: They form strong bonds with a variety of substrates.

High Thermal Stability: The adhesives can be used in applications requiring resistance to high temperatures, such as in the aerospace and automotive industries. wikipedia.org

Low Water Absorption: This property ensures the durability and reliability of the adhesive bond in humid environments. nih.gov

Minimal Shrinkage: The near-zero shrinkage during curing minimizes internal stress in the bond line, leading to a more robust and reliable adhesive joint. wikipedia.orgmdpi.com

Chemical Resistance: Cured polybenzoxazines are resistant to a wide range of chemicals. wikipedia.org

These resins are used as binders in fiber-reinforced plastics and composites, where their adhesive properties ensure a strong interface between the polymer matrix and the reinforcement. wikipedia.org They are also formulated into structural adhesive tapes and films for bonding components in demanding electronic and aerospace applications. nih.gov

Development of Research Probes and Tool Compounds

The 7-chloro-2H-1,3-benzoxazine-2,4-dione scaffold is a valuable starting point for the development of research probes and tool compounds in chemical biology and drug discovery. The term "tool compound" refers to a molecule that can be used to study a biological process or target with high potency and selectivity.

The utility of this scaffold stems from several factors:

Proven Biological Activity: The broader class of benzoxazines and related quinazolinones has demonstrated a wide spectrum of biological activities, including antimycobacterial, anti-inflammatory, and anticancer properties. nih.govnih.gov This indicates that the core structure interacts favorably with biological targets.

Synthetic Accessibility: As detailed in section 7.1, the isatoic anhydride core allows for the straightforward synthesis of a large number of derivatives by reacting it with various amines and other nucleophiles. This facilitates the creation of compound libraries for screening against biological targets.

Role of the Chlorine Substituent: The 7-chloro group is a common feature in medicinal chemistry. It can enhance binding affinity to target proteins by participating in halogen bonding, increase the lipophilicity of the molecule to improve cell membrane permeability, and block positions susceptible to metabolic degradation, thereby improving the compound's stability and pharmacokinetic profile.

By systematically modifying the this compound molecule, chemists can generate novel compounds designed to probe the function of specific enzymes or receptors, making it a foundational structure for developing potent and selective chemical tools. nih.gov

Advanced Analytical and Spectroscopic Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione by mapping the chemical environment of its magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

In ¹H NMR spectroscopy, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide detailed information about the aromatic protons and the N-H proton. For 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione, the aromatic region of the spectrum is particularly informative. The chlorine atom at the C6 position influences the electron density of the benzene (B151609) ring, leading to distinct chemical shifts for the remaining three aromatic protons. A reported ¹H NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows a broad singlet for the N-H proton at approximately 11.85 ppm, a signal that is characteristic of an acidic proton in an anhydride (B1165640) or imide-like environment. chemicalbook.com The aromatic protons appear at 7.88 ppm (doublet, J = 2.4 Hz), 7.78 ppm (doublet of doublets, J = 8.7, 2.4 Hz), and 7.15 ppm (doublet, J = 8.7 Hz), confirming the substitution pattern on the benzene ring. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons (C2 and C4) would resonate at the downfield end of the spectrum (typically >160 ppm) due to their deshielded nature. The six aromatic carbons would appear in the typical range of 110-150 ppm, with the carbon atom bonded to the chlorine (C6) showing a characteristic shift.

Table 1: ¹H NMR Data for 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 11.85 | Broad Singlet | - | N-H |

| 7.88 | Doublet | 2.4 | Aromatic C5-H |

| 7.78 | Doublet of Doublets | 8.7, 2.4 | Aromatic C7-H |

Data sourced from ChemicalBook. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing its vibrational modes. For 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione, the most prominent features arise from the cyclic anhydride and aromatic moieties.

The key feature in the IR spectrum is the presence of two strong carbonyl (C=O) stretching bands, which is characteristic of an acid anhydride functional group. spectroscopyonline.com These two bands result from symmetric and asymmetric stretching vibrations of the coupled carbonyl groups. spectroscopyonline.com For cyclic anhydrides, these peaks are typically observed in the regions of 1800-1850 cm⁻¹ (asymmetric stretch) and 1740-1790 cm⁻¹ (symmetric stretch), with the lower-wavenumber peak usually being more intense. spectroscopyonline.com Additional significant absorptions include the N-H stretching vibration, typically appearing as a broad band around 3200-3300 cm⁻¹, C-O-C stretching from the anhydride ring structure (around 1200-1300 cm⁻¹ and 900-1000 cm⁻¹), and various C-H and C=C stretching and bending vibrations associated with the substituted benzene ring. nih.gov Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the aromatic ring and the C=O groups.

Table 2: Expected IR Absorption Bands for 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3200-3300 | N-H Stretch | Amide (in ring) |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1800-1850 | Asymmetric C=O Stretch | Cyclic Anhydride |

| ~1740-1790 | Symmetric C=O Stretch | Cyclic Anhydride |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring |

| ~1200-1300 | C-O-C Stretch | Anhydride |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione, high-resolution mass spectrometry (HRMS) can confirm its elemental formula, C₈H₄ClNO₃.

The calculated monoisotopic mass is 196.9880 Da. nih.gov In the mass spectrum, the molecular ion peak (M⁺˙) would appear as a characteristic isotopic cluster due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with signals at m/z ≈ 197 and m/z ≈ 199.

Electron ionization (EI) would likely induce characteristic fragmentation pathways. A primary fragmentation would be the loss of a molecule of carbon dioxide (CO₂, 44 Da) to form a benzoyl isocyanate intermediate. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da). Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 3: Mass Spectrometry Data for 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄ClNO₃ |

| Molecular Weight | 197.57 g/mol |

| Exact Mass | 196.9880 Da |

| Expected M⁺˙ Peaks | m/z ≈ 197 (¹²C₈¹H₄³⁵Cl¹⁴N¹⁶O₃) and m/z ≈ 199 (¹²C₈¹H₄³⁷Cl¹⁴N¹⁶O₃) |

Data sourced from PubChem. nih.gov

X-ray Crystallography for Solid-State Structural Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for 6-Chloro-2H-3,1-benzoxazine-2,4(1H)-dione

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimension (a) | 24.3852 Å |

| Unit Cell Dimension (b) | 6.0502 Å |

| Unit Cell Dimension (c) | 5.100 Å |

Data sourced from the Crystallography Open Database via PubChem. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione and for its separation from reactants, byproducts, or degradation products.

Given the aromatic and moderately polar nature of the compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for purity analysis. This method uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a gradient mixture of water (often buffered and containing an additive like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic system exhibits strong absorbance (e.g., ~254 nm). The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity determination, which has been reported to be greater than 98%. chemicalbook.com

Q & A

Q. What are the standard synthetic routes for 7-chloro-3,4-dihydro-2H-1,3-benzoxazine-2,4-dione, and how are they optimized?

The compound is typically synthesized via cyclization of substituted aminophenols with dichloroacetyl chloride or similar reagents. For example, cyclization of 2-aminophenols with 1,2-dibromoethane followed by acylation with dichloroacetyl chloride yields benzoxazine derivatives. Reaction conditions (e.g., solvent, temperature, and catalyst) are optimized using Design of Experiments (DoE) to maximize yield and purity. Characterization involves IR, NMR (¹H and ¹³C), ESI-MS, and elemental analysis, with X-ray crystallography confirming stereochemistry .

Q. How are structural ambiguities resolved in spectroscopic data for this compound?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) are addressed by cross-validating with X-ray crystallography (e.g., CCDC data) and computational methods like Density Functional Theory (DFT). For instance, hydrogen bonding patterns or tautomeric equilibria in the benzoxazine ring can alter spectral features. Comparative analysis with structurally analogous compounds (e.g., 4-benzyl-7-chloro derivatives) helps resolve ambiguities .

Q. What are the recommended protocols for purity assessment and stability testing?

Purity is assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry. Stability studies under accelerated conditions (e.g., 40°C/75% RH) monitor degradation products. Thermal stability is evaluated using Differential Scanning Calorimetry (DSC), with degradation onset temperatures reported in peer-reviewed datasets (e.g., PubChem) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Molecular docking and DFT calculations model electron density distribution and reactive sites. For example, the chlorine atom at position 7 is electrophilic, making it susceptible to nucleophilic attack. Solvent effects (polar vs. non-polar) and transition-state energy barriers are calculated using software like Gaussian or ORCA to predict regioselectivity .

Q. What strategies reconcile contradictory bioactivity data in antimicrobial assays?

Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from strain-specific resistance or assay conditions. Methodological standardization (e.g., CLSI guidelines) and dose-response curve analysis (Hill slopes) improve reproducibility. Comparative studies with structurally related benzoxadiazoles (e.g., 3-(7-chloro-[2,1,3]benzoxadiazol-4-ylamino derivatives) isolate structure-activity relationships .

Q. How does the compound’s crystal packing influence its physicochemical properties?

X-ray crystallography (e.g., CCDC 2032776) reveals intermolecular interactions like π-π stacking and hydrogen bonding. Lattice energy calculations correlate with solubility and melting points. For instance, tight packing in 4-benzyl-7-chloro derivatives reduces solubility in polar solvents, which is critical for formulation design .

Q. What are understudied applications in materials science?

Preliminary data suggest utility in synthesizing polymers with tailored electronic properties (e.g., benzoxazine-epoxy hybrids). Cyclic voltammetry and UV-vis spectroscopy assess redox behavior and bandgap energies. Collaboration with computational chemists identifies potential for optoelectronic materials .

Methodological Considerations

- Synthetic Optimization : Use reflux conditions (80–100°C) in anhydrous dichloromethane for acylation steps to minimize hydrolysis .

- Data Validation : Cross-reference spectral data with CAS Common Chemistry or EPA DSSTox to ensure accuracy .

- Biological Assays : Pair in vitro antimicrobial tests with in silico ADMET profiling to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.